(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Beschreibung
(2E)-5-(4-Chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by:
- A 4-chlorophenyl substituent at position 3.
- A 7-methyl group and N-(2-methylphenyl)carboxamide at position 6, influencing solubility and steric bulk.
Synthesis likely follows established routes for thiazolopyrimidines, involving cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
Eigenschaften
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-5-3-4-6-20(15)29-24(31)22-16(2)28-26-30(23(22)18-7-9-19(27)10-8-18)25(32)21(34-26)13-17-11-12-33-14-17/h3-14,23H,1-2H3,(H,29,31)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRDNYNLKRYDIY-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=COC=C5)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=COC=C5)/S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a thiazolo-pyrimidine backbone and various substituents that enhance its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C26H20ClN3O3S
- Molecular Weight : 490 g/mol
- IUPAC Name : (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
- Preparation of Intermediates : Initial compounds are synthesized through standard organic reactions.
- Cyclization : Key cyclization reactions form the thiazolo-pyrimidine structure.
- Functional Group Modifications : Various functional groups are introduced or modified to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable anticancer properties. For instance, studies have shown that similar thiazole derivatives possess significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7a | A549 | 24.38 |
| 7b | Jurkat | 88.23 |
| 13 | A431 | <10 |
The presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with increased anticancer activity due to enhanced interaction with target proteins.
Antiviral Activity
The compound has also been evaluated for antiviral properties. A study on related thiazole derivatives demonstrated moderate inhibition of Tobacco Mosaic Virus (TMV), suggesting potential antiviral applications:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
These results indicate that structural modifications can enhance the antiviral efficacy of thiazole-containing compounds.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression or viral replication. The thiazole moiety has been identified as crucial for these interactions, contributing to the modulation of various biological pathways.
Case Studies
- Thiazole Derivatives in Cancer Therapy : A study highlighted the efficacy of thiazole-linked compounds against breast cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Synergistic Effects with Other Drugs : Research has shown that combining thiazole derivatives with other anticancer agents can lead to enhanced therapeutic effects, indicating potential for combination therapies in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Variations
Key differences among analogs lie in substituents at positions 2 and 5 (Table 1):
Notes:
Crystallography and Hydrogen Bonding
Vorbereitungsmethoden
Preparation of the Dihydropyrimidinone Core via Biginelli Reaction
The synthesis begins with the formation of a 3,4-dihydropyrimidin-2(1H)-thione derivative through a Biginelli reaction. This one-pot condensation involves pentan-2,4-dione , thiourea , and 4-chlorobenzaldehyde in the presence of an acidic catalyst. For example, ionic liquids such as [H-Val][HSO₄] have been employed to enhance reaction efficiency and yield under solvent-free conditions at 120°C . The product, 5-acetyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione , is isolated via recrystallization and characterized by NMR and IR spectroscopy .
Key reaction parameters :
-
Catalyst : Ionic liquids or traditional acids (e.g., acetic acid).
-
Temperature : 120°C for 4–6 hours.
Cyclization to Form the Thiazolo[3,2-a]Pyrimidine Scaffold
The dihydropyrimidinone intermediate undergoes cyclization to construct the thiazolo[3,2-a]pyrimidine core. This step employs ethyl bromoacetate or monochloroacetic acid in refluxing acetone or acetic anhydride. For instance, treating the dihydropyrimidinone with ethyl bromoacetate at 60–80°C for 6–8 hours facilitates nucleophilic substitution, followed by intramolecular cyclization to yield ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Mechanistic insight :
-
The thiol group of the dihydropyrimidinone attacks the α-carbon of ethyl bromoacetate, eliminating HBr and forming a thioether linkage.
Optimization notes :
Introduction of the Furan-3-ylmethylene Group via Knoevenagel Condensation
The exocyclic double bond at position 2 is introduced via a Knoevenagel condensation between the thiazolopyrimidine ester and furan-3-carbaldehyde . This step is catalyzed by ammonium acetate in refluxing acetic acid, facilitating the formation of the (E)-configured α,β-unsaturated ketone .
Reaction conditions :
-
Catalyst : Ammonium acetate (1.5 equiv).
-
Temperature : 140–142°C under reflux.
-
Duration : 6–8 hours.
Structural confirmation :
-
¹H NMR : A singlet at δ 7.84 ppm confirms the exocyclic vinyl proton.
Amidation of the Ester Group to Carboxamide
The ethyl ester at position 6 is converted to the target carboxamide via aminolysis. Treatment of the ester with 2-methylaniline in the presence of a coupling agent such as HATU or DCC in dichloromethane or DMF affords the final product .
Procedure :
-
Activate the ester with HATU (1.2 equiv) and DIEA (2 equiv) in DMF at 0°C.
-
Add 2-methylaniline (1.5 equiv) and stir at room temperature for 12 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Characterization data :
Purification and Analytical Validation
Final purification is achieved through recrystallization from ethanol or chromatographic methods. Purity (>95%) is confirmed via HPLC, while structural integrity is validated by:
-
¹H/¹³C NMR : Full assignment of aromatic and aliphatic protons.
-
IR Spectroscopy : Peaks at 1711 cm⁻¹ (C=O) and 1180 cm⁻¹ (C-O) .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Stereoselectivity : The Knoevenagel step predominantly yields the (E)-isomer due to thermodynamic control, but traces of the (Z)-isomer may require chromatographic separation .
-
Amidation Efficiency : Coupling agents like HATU improve yields compared to traditional methods (e.g., HCl catalysis) .
-
Green Chemistry : Substituting ionic liquids for volatile solvents in the Biginelli reaction reduces environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
